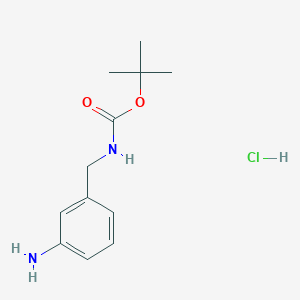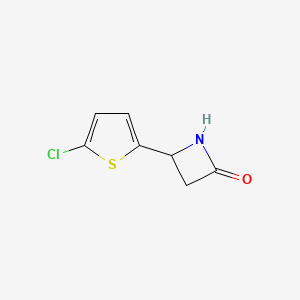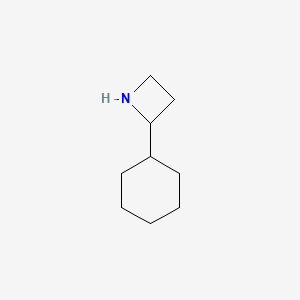
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is an organic compound characterized by the presence of an isopropyl group attached to a thiazole ring, which is further substituted with a methyl group at the 2-position and an amine group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amine Introduction: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Catalytic Processes: Catalysts may be employed to enhance the reaction rates and selectivity, particularly in the alkylation and amination steps.
化学反応の分析
Types of Reactions
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various amine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism by which Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isopropyl and amine groups may enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2-Methyl-thiazol-5-ylmethyl-amine: Lacks the isopropyl group, which may affect its binding properties and reactivity.
Isopropyl-thiazol-5-ylmethyl-amine: Lacks the methyl group at the 2-position, potentially altering its chemical behavior.
Uniqueness
Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the isopropyl and methyl groups enhances its versatility in synthetic applications and its potential efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C8H14N2S |
|---|---|
分子量 |
170.28 g/mol |
IUPAC名 |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-10-7(3)11-8/h5-6,9H,4H2,1-3H3 |
InChIキー |
DCIKSEKWZRJGSD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)CNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)


![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)






